Micromelin

Übersicht

Beschreibung

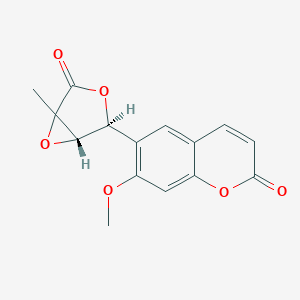

Micromelin is a coumarin derived from Micromelum minutum, a plant in the Rutaceae family . It’s primarily used for research purposes .

Molecular Structure Analysis

Micromelin has a molecular weight of 288.25 and its molecular formula is C15H12O6 . It contains 36 bonds in total, including 24 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 3 six-membered ring, 1 ten-membered ring, 2 esters (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Micromelin is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 288.3 and its chemical formula is C15H12O6 .Wissenschaftliche Forschungsanwendungen

Traditional Medicine

Micromelin, specifically the species Micromelum minutum, has been used in traditional medicine for various purposes . The leaves are used as a febrifuge, the stems as a carminative, and the flowers and fruits as an expectorant and a purgative, respectively . The juice from the leaves is used to treat white scum on the tongue, bad breath, hemorrhoids, toothache, and teething problems in babies .

Treatment of Fever

Micromelin minutum is used in the treatment of fever . This application is likely due to the presence of certain bioactive compounds in the plant.

Regulation of Menstruation

Micromelin minutum is also used in the regulation of menstruation . This suggests that the plant may have hormonal effects, although more research would be needed to confirm this.

Cytotoxic Activities

Scientific investigations have particularly focused on the cytotoxicity of Micromelin minutum . This suggests that the plant may have potential applications in cancer treatment or other areas where cytotoxic agents are useful.

Source of Coumarins

Micromelin is known for being rich in coumarins . Coumarins have a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, anti-hypertensive, anti-tubercular, anti-convulsant, anti-adipogenic, anti-HIV, antioxidant, and neuroprotective effects .

Source of Alkaloids

In addition to coumarins, Micromelin is also reported to contain alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities, including anti-malarial, anti-asthma, anti-cancer, and anti-hypertensive effects .

Source of Flavonoids

Micromelin is also a source of flavonoids . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, but also have potential benefits in cancer prevention, cardiovascular health, and anti-inflammatory effects .

Potential for Drug Leads

Given the rich bioactive constituents in its stems, flowers, leaves, and roots, Micromelin is considered potential for drug leads . This means that the compounds found in Micromelin could potentially be used as a starting point in the development of new drugs .

Wirkmechanismus

Target of Action

Micromelin is a coumarin derived from the plant species Micromelum minutum, which belongs to the Rutaceae family It has been suggested that micromelin exhibits cytotoxicity against certain cell lines , indicating potential targets within these cells.

Mode of Action

Coumarins, the class of compounds to which micromelin belongs, are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Pathways

Micromelin, like other coumarins, is believed to influence several biochemical pathways. Coumarins have been reported to affect pathways related to inflammation, oxidative stress, and cell proliferation . .

Result of Action

Micromelin has been reported to exhibit cytotoxic activity against certain cell lines

Eigenschaften

IUPAC Name |

7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIORQNDMAWQQCV-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934105 | |

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15085-71-9 | |

| Record name | Micromelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micromelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micromelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

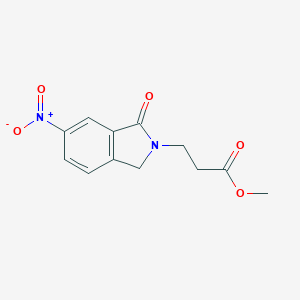

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Micromelin and where is it found?

A1: Micromelin is a natural coumarin compound first isolated from the rutaceous species Micromelum minutum (Forst. f.) Seem. [] It is also found in other Micromelum species like Micromelum integerrimum and Micromelum glanduliferum. [, ]

Q2: What is the molecular formula and structure of Micromelin?

A2: Micromelin has the molecular formula C15H12O6. [] It is characterized by a coumarin skeleton with a five-membered epoxy lactone ring fused to it. The structure also includes a methoxy group at the 7-position of the coumarin ring. [, ]

Q3: Has the absolute configuration of Micromelin been determined?

A3: Yes, the absolute configuration of Micromelin has been determined as (1R,2R,5R) for the chiral centers on the epoxy lactone ring. This was established through X-ray crystallography studies. []

Q4: Have any derivatives of Micromelin been isolated?

A6: Yes, several derivatives of Micromelin, named hydramicromelins A-C, have been isolated from Micromelum integerrimum. [] These compounds are epimers of Micromelin, meaning they have the same structural formula and planar structure but differ in the three-dimensional orientation of atoms around one or more chiral centers. []

Q5: Are there any analytical methods used to characterize and study Micromelin?

A7: Various spectroscopic techniques are employed to characterize and study Micromelin. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] NMR helps determine the structure and connectivity of atoms within the molecule, while MS provides information about the molecular weight and fragmentation pattern. Additionally, X-ray crystallography has been used to determine the absolute configuration of Micromelin. []

Q6: Are there any known structure-activity relationship (SAR) studies on Micromelin?

A8: While extensive SAR studies haven't been conducted, the antitumor activity of Micromelin and the inactivity of its derivative, deoxymicromelin, suggest that the intact epoxy lactone ring is crucial for its biological activity. [] This finding could guide future research exploring the SAR of Micromelin and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)